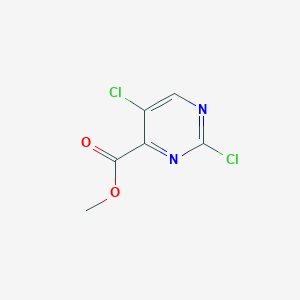![molecular formula C21H25BrN2OS B2593381 3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104734-39-5](/img/structure/B2593381.png)
3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2,4-dimethylphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide” is a chemical compound with the molecular formula C21H25BrN2OS . It is available for purchase for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, NMR, and MS . The exact structure would require a detailed analysis using these techniques.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound’s heterocyclic structure makes it a promising candidate for antimicrobial research. Researchers have investigated its potential as an antibacterial, antifungal, and antiviral agent. For instance, derivatives of triazoles, including those with similar structures, have demonstrated efficacy against various pathogens . Further studies could explore its specific mechanisms of action and optimize its antimicrobial properties.
Anticancer Properties
Triazole-based compounds have shown promise in cancer therapy. Notably, some antifungal drugs, such as Itraconazole , Fluconazole , and Voriconazole , contain a triazole scaffold and exhibit anticancer effects. Investigating the potential of our compound in inhibiting cancer cell growth, metastasis, or angiogenesis could yield valuable insights .
Material Chemistry Applications
Beyond biological activities, triazoles find applications in material chemistry. Researchers have explored their use in designing functional materials, such as sensors, catalysts, and luminescent compounds. Investigating our compound’s fluorescence properties and potential applications in sensing or catalysis could be worthwhile .
Agrochemical Potential
Triazole derivatives have been studied for their pesticidal properties. Our compound’s structure might contribute to its effectiveness as an agrochemical agent. Investigating its impact on pests, plant growth, and crop protection could be valuable .
Therapeutic Agents for Hepatitis and Migraine
Considering the success of triazole-containing drugs like Ribavirin (used in hepatitis treatment) and Rizatriptan (an antimigraine agent), exploring our compound’s therapeutic potential in these areas could be enlightening .
Other Applications
Researchers should also investigate any potential interactions with enzymes, receptors, and other biological targets. Additionally, exploring its use in drug delivery systems or as a building block for novel compounds could reveal further applications .
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(2-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2OS.BrH/c1-15-9-10-18(17(3)13-15)21(24)14-22(19-8-5-4-7-16(19)2)20-23(21)11-6-12-25-20;/h4-5,7-10,13,24H,6,11-12,14H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGZZKCTTOIXBS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4C)O)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methylbenzyl)thio]acetic acid](/img/structure/B2593299.png)
![3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B2593302.png)
![(S)-3-(tert-Butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593303.png)

![N-[4-[4-(cyclopropanecarbonylamino)-3-methoxyphenyl]-2-methoxyphenyl]cyclopropanecarboxamide](/img/structure/B2593307.png)
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-one](/img/structure/B2593308.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2593310.png)
![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593311.png)
![[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2593312.png)



